molecular formula C27H22FNO5 B11122137 7-Fluoro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11122137
M. Wt: 459.5 g/mol
InChI Key: WKBRIXSYHWNJER-UHFFFAOYSA-N
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Description

7-Fluoro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. Common starting materials include fluorinated aromatic compounds and methoxy-substituted phenyl derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. Purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its fluorinated and methoxy-substituted phenyl groups could influence its binding affinity and specificity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as anti-inflammatory, anticancer, and antimicrobial agents.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-fluoro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The fluorine and methoxy groups may play a role in modulating its activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-1-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-chromeno[2,3-c]pyrrole-3,9-dione
  • 7-Fluoro-1-(4-methylphenyl)-2-[2-(4-methylphenyl)ethyl]-chromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The unique combination of fluorine and methoxy groups in 7-fluoro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione may confer distinct chemical and biological properties. These modifications can influence its reactivity, stability, and interactions with biological targets, making it a compound of interest for further research.

Properties

Molecular Formula

C27H22FNO5

Molecular Weight

459.5 g/mol

IUPAC Name

7-fluoro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H22FNO5/c1-32-19-8-3-16(4-9-19)13-14-29-24(17-5-10-20(33-2)11-6-17)23-25(30)21-15-18(28)7-12-22(21)34-26(23)27(29)31/h3-12,15,24H,13-14H2,1-2H3

InChI Key

WKBRIXSYHWNJER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)OC

Origin of Product

United States

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